molecular formula C13H26N2O B1464421 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one CAS No. 1247054-72-3

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one

Cat. No. B1464421
CAS RN: 1247054-72-3
M. Wt: 226.36 g/mol
InChI Key: SWZBEUBCEPLXDE-UHFFFAOYSA-N
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Description

“1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is a chemical compound. It is a type of chemical entity and a subclass of a chemical compound . Its molecular formula is C₇H₁₄N₂O .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The average mass of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is 142.199 Da . The monoisotopic mass is 142.110611 Da .

Scientific Research Applications

Pharmaceutical Drug Design

Piperidine derivatives, including “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one,” are integral in the design of pharmaceutical drugs. They are present in more than twenty classes of pharmaceuticals and play a significant role in the industry. The compound’s structure is advantageous for constructing drugs due to the presence of the piperidine moiety, which is a common structural feature in many medicinal compounds .

Synthesis of Biologically Active Piperidines

The development of cost-effective methods for synthesizing substituted piperidines is crucial in modern organic chemistry. “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” can serve as a substrate for creating biologically active piperidines through various intra- and intermolecular reactions, such as cyclization and amination .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound has been identified as a potent inhibitor of DPP-4, an enzyme involved in glucose metabolism. It shows promise for the treatment of type 2 diabetes, with superior potency and longer duration of action compared to other DPP-4 inhibitors. Its selectivity and effectiveness make it a potential candidate for once-a-day therapeutic applications .

Discovery of Potential Drugs

The piperidine moiety in “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is significant in the discovery and biological evaluation of potential drugs. Its structure is conducive to the development of new pharmacological agents, particularly in the realm of central nervous system disorders and metabolic diseases .

Cyclization Reactions in Organic Synthesis

The compound can be used in cyclization reactions, a fundamental process in organic synthesis. These reactions are essential for constructing complex molecular architectures, which are often found in natural products and pharmaceuticals .

Multicomponent Reactions (MCRs)

“1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” can participate in MCRs, which are efficient processes for creating diverse molecular structures in a single operation. This application is particularly valuable in drug discovery, where speed and efficiency are crucial .

Annulation Reactions

Annulation, or the formation of new rings, is another area where this compound finds application. It can be used to create novel heterocyclic structures that are prevalent in many drugs and bioactive molecules .

Amination Reactions

The amination of “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” can lead to the formation of new amine derivatives. These derivatives are important in the synthesis of compounds with potential activity against various diseases, including cancer and infectious diseases .

Mechanism of Action

While the specific mechanism of action for “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is not mentioned in the retrieved data, piperidine derivatives have been found to have various pharmacological activities . For example, some piperidine derivatives have been designed as inhibitors for certain kinases .

Future Directions

Piperidine derivatives, such as “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one”, have potential for further development in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have various pharmacological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-5-7-11(4-2)13(16)15-9-6-8-12(14)10-15/h11-12H,3-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZBEUBCEPLXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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